Fluorescein-PEG3-(N-Boc)-Amine
Overview
Description
Fluorescein-PEG3-(N-Boc)-Amine is a compound that combines the properties of fluorescein, polyethylene glycol (PEG), and a Boc-protected amine group. Fluorescein is a widely used fluorescent dye, known for its bright green fluorescence under ultraviolet light. The PEG3 segment provides solubility and flexibility, while the Boc-protected amine group allows for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluorescein-PEG3-(N-Boc)-Amine typically involves the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester.
PEGylation: The activated fluorescein is then reacted with a PEG3 linker that has a terminal amine group. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.
Boc Protection: The amine group of the PEG3 linker is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and PEG3 are reacted in industrial reactors.
Purification: The product is purified using techniques like column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to confirm its chemical structure and purity.
Chemical Reactions Analysis
Types of Reactions
Fluorescein-PEG3-(N-Boc)-Amine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, revealing the free amine group.
Conjugation: The free amine group can react with carboxylic acids, activated esters, or isocyanates to form amide or urea linkages.
Oxidation and Reduction: The fluorescein moiety can participate in redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters, carbodiimides (e.g., EDC or DCC), and isocyanates are used for conjugation reactions.
Solvents: Organic solvents like DMF, DCM, and dimethyl sulfoxide (DMSO) are frequently used.
Major Products
The major products formed from these reactions include:
Deprotected Amine: Removal of the Boc group yields Fluorescein-PEG3-Amine.
Conjugates: Various conjugates can be formed depending on the reagents used, such as fluorescein-PEG3-amide or fluorescein-PEG3-urea derivatives.
Scientific Research Applications
Fluorescein-PEG3-(N-Boc)-Amine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and reactions.
Biology: The compound is employed in labeling biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: It is used in diagnostic imaging and as a component in drug delivery systems.
Industry: The compound finds applications in the development of biosensors and other analytical devices.
Mechanism of Action
The mechanism of action of Fluorescein-PEG3-(N-Boc)-Amine involves its ability to fluoresce under ultraviolet light, making it an excellent marker for imaging and tracking. The PEG3 segment enhances solubility and biocompatibility, while the Boc-protected amine allows for targeted modifications. The compound can interact with various molecular targets, including proteins and nucleic acids, through its amine group.
Comparison with Similar Compounds
Similar Compounds
Fluorescein-PEG3-Amine: Similar to Fluorescein-PEG3-(N-Boc)-Amine but without the Boc protection.
Fluorescein-PEG4-(N-Boc)-Amine: Contains an additional PEG unit, providing increased solubility and flexibility.
Fluorescein-PEG3-Carboxylic Acid: Has a carboxylic acid group instead of an amine, used for different conjugation reactions.
Uniqueness
This compound is unique due to its combination of fluorescein, PEG3, and a Boc-protected amine group. This combination allows for versatile applications in various fields, providing both fluorescence for imaging and a functional group for further modifications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10S/c1-33(2,3)47-32(41)36-11-13-43-15-17-44-16-14-42-12-10-35-31(48)37-21-4-7-25-24(18-21)30(40)46-34(25)26-8-5-22(38)19-28(26)45-29-20-23(39)6-9-27(29)34/h4-9,18-20,38-39H,10-17H2,1-3H3,(H,36,41)(H2,35,37,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKKGHAKHLTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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